

# Spectral data of 4-propoxyphenylboronic acid (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Propoxyphenylboronic acid*

Cat. No.: *B065197*

[Get Quote](#)

An In-depth Technical Guide to the Spectral Data of **4-Propoxyphenylboronic Acid**

## Introduction

**4-Propoxyphenylboronic acid** ( $C_9H_{13}BO_3$ , Molar Mass: 180.01 g/mol, CAS: 186497-67-6) is a versatile organic compound that plays a crucial role as a building block in modern synthetic chemistry.<sup>[1][2]</sup> Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.<sup>[3]</sup> The presence of the boronic acid functional group allows for the formation of new carbon-carbon bonds with a high degree of specificity and efficiency. The propoxy group, on the other hand, modulates the electronic properties and solubility of the molecule, influencing its reactivity and handling characteristics.

A thorough understanding of the spectral properties of **4-propoxyphenylboronic acid** is paramount for researchers, scientists, and drug development professionals. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-propoxyphenylboronic acid**. While complete, officially published experimental spectra for this specific compound are not readily available in public databases, this guide will provide a comprehensive analysis based on established spectroscopic principles and data from closely related analogues. This

approach, rooted in the expertise of a Senior Application Scientist, aims to provide a trustworthy and authoritative resource for the scientific community.

The following sections will delve into the predicted spectral characteristics of **4-propoxyphenylboronic acid**, offering insights into the interpretation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data. Each section will also include a detailed, field-proven protocol for data acquisition, ensuring that researchers can confidently apply these techniques in their own laboratories.

## Molecular Structure of 4-Propoxyphenylboronic Acid

Caption: Chemical structure of **4-propoxyphenylboronic acid**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted  $^1\text{H}$  NMR spectrum of **4-propoxyphenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) would exhibit distinct signals for the aromatic protons, the protons of the propoxy group, and the hydroxyl protons of the boronic acid.

Predicted  $^1\text{H}$  NMR Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                           |
|----------------------------------|--------------|-------------|------------------------------------------------------|
| ~7.7 - 7.8                       | d            | 2H          | Ar-H (ortho to -B(OH) <sub>2</sub> )                 |
| ~6.9 - 7.0                       | d            | 2H          | Ar-H (ortho to -OPr)                                 |
| ~8.0                             | s (broad)    | 2H          | B(OH) <sub>2</sub>                                   |
| ~3.9 - 4.0                       | t            | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| ~1.7 - 1.8                       | sextet       | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| ~0.9 - 1.0                       | t            | 3H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |

#### Interpretation of the Predicted <sup>1</sup>H NMR Spectrum

- **Aromatic Protons:** The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield (~7.7-7.8 ppm) compared to the protons ortho to the electron-donating propoxy group (~6.9-7.0 ppm).
- **Boronic Acid Protons:** The hydroxyl protons of the boronic acid group are acidic and their signal is often broad due to exchange with residual water in the solvent. This peak is expected around 8.0 ppm and would disappear upon the addition of D<sub>2</sub>O.[4]
- **Propoxy Group Protons:** The propoxy group gives rise to three distinct signals. The methylene protons adjacent to the oxygen atom (-O-CH<sub>2</sub>-) are the most deshielded and appear as a triplet around 3.9-4.0 ppm. The next methylene protons (-CH<sub>2</sub>-CH<sub>3</sub>) appear as a sextet around 1.7-1.8 ppm, and the terminal methyl protons (-CH<sub>3</sub>) appear as a triplet around 0.9-1.0 ppm. The splitting patterns (triplet, sextet, triplet) are due to coupling with adjacent protons, following the n+1 rule.[4]

## Experimental Protocol for <sup>1</sup>H NMR Spectroscopy

- **Sample Preparation:**
  - Accurately weigh 5-10 mg of **4-propoxyphenylboronic acid**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
  - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Data Analysis:
  - Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).
  - Integrate the peaks to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The predicted <sup>13</sup>C NMR spectrum of **4-propoxyphenylboronic acid** would show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

### Predicted <sup>13</sup>C NMR Data

| Chemical Shift ( $\delta$ , ppm) | Assignment                          |
|----------------------------------|-------------------------------------|
| ~162                             | C-OPr                               |
| ~137                             | C-B(OH) <sub>2</sub>                |
| ~130                             | CH (ortho to -B(OH) <sub>2</sub> )  |
| ~115                             | CH (ortho to -OPr)                  |
| ~70                              | -O-CH <sub>2</sub> -                |
| ~22                              | -CH <sub>2</sub> -CH <sub>2</sub> - |
| ~10                              | -CH <sub>3</sub>                    |

#### Interpretation of the Predicted $^{13}\text{C}$ NMR Spectrum

- **Aromatic Carbons:** The aromatic region will display four signals. The carbon atom attached to the oxygen of the propoxy group (C-OPr) is the most deshielded and appears furthest downfield (~162 ppm). The carbon attached to the boron atom (C-B(OH)<sub>2</sub>) is also significantly deshielded (~137 ppm). The two protonated aromatic carbons will appear at distinct chemical shifts due to the different electronic effects of the substituents.[5][6]
- **Propoxy Group Carbons:** The three carbon atoms of the propoxy group will have distinct chemical shifts in the aliphatic region of the spectrum. The carbon directly bonded to the oxygen (-O-CH<sub>2</sub>-) is the most deshielded of the three (~70 ppm), followed by the middle methylene carbon (~22 ppm) and the terminal methyl carbon (~10 ppm).[5][6]

## Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:**
  - Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg of **4-propoxypyphenylboronic acid** in 0.6-0.7 mL of deuterated solvent.
- **Instrument Setup:**
  - Use a broadband probe tuned to the  $^{13}\text{C}$  frequency.

- Tune and shim the spectrometer.
- Data Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This is a standard experiment that results in a spectrum with singlets for each carbon atom, simplifying interpretation.
  - A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
- Data Analysis:
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.
  - Calibrate the chemical shift scale using the solvent signal as a secondary reference.
  - Assign the chemical shifts to the corresponding carbon atoms in the molecule.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of **4-propoxyphenylboronic acid** is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.

### Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Vibration   | Functional Group                 |
|--------------------------------|-------------|----------------------------------|
| ~3600-3200 (broad)             | O-H stretch | Boronic acid, B(OH) <sub>2</sub> |
| ~3100-3000                     | C-H stretch | Aromatic C-H                     |
| ~2960-2850                     | C-H stretch | Aliphatic C-H                    |
| ~1600, ~1500                   | C=C stretch | Aromatic ring                    |
| ~1380                          | B-O stretch | B-O                              |
| ~1250                          | C-O stretch | Aryl ether, Ar-O-R               |

### Interpretation of the Predicted IR Spectrum

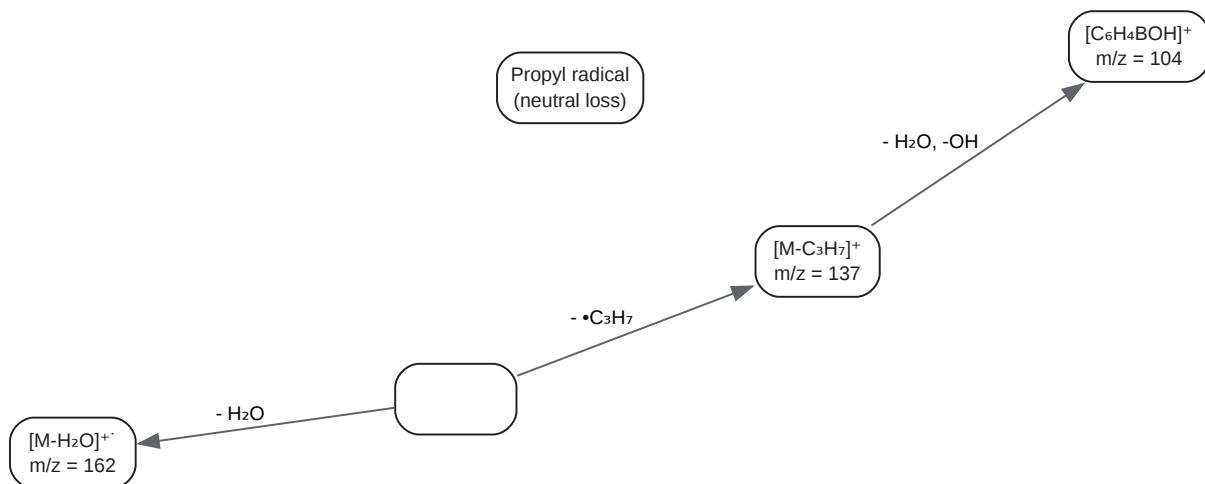
- O-H Stretch: A very broad and strong absorption band in the region of  $3600\text{-}3200\text{ cm}^{-1}$  is a characteristic feature of the O-H stretching vibrations of the boronic acid group, which is often involved in hydrogen bonding.[7]
- C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above  $3000\text{ cm}^{-1}$ , while the aliphatic C-H stretches of the propoxy group will be observed as stronger bands below  $3000\text{ cm}^{-1}$ .[7]
- C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually give rise to two or more bands in the  $1600\text{-}1500\text{ cm}^{-1}$  region.[7]
- B-O Stretch: A strong absorption band around  $1380\text{ cm}^{-1}$  is characteristic of the B-O stretching vibration.[2]
- C-O Stretch: The stretching vibration of the aryl ether C-O bond is expected to appear as a strong band around  $1250\text{ cm}^{-1}$ .[7]

## Experimental Protocol for ATR-FTIR Spectroscopy

- Sample Preparation:
  - Ensure the ATR crystal of the FTIR spectrometer is clean.
  - Place a small amount of solid **4-propoxypyhenylboronic acid** powder directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

- Data Analysis:
  - The sample spectrum is automatically ratioed against the background spectrum to produce the final IR spectrum.
  - Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

## Mass Spectrometry (MS)


Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For **4-propoxyphenylboronic acid**, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal.

### Predicted Mass Spectrometry Data

- Molecular Weight: 180.01 g/mol
- Exact Mass: 180.09577 Da[[1](#)]
- Expected Molecular Ion (ESI+):  $[M+H]^+ = 181.1030$  Da
- Expected Molecular Ion (ESI-):  $[M-H]^- = 179.0885$  Da

### Predicted Fragmentation Pattern

The fragmentation of phenylboronic acids can be complex. A plausible fragmentation pathway for **4-propoxyphenylboronic acid** is initiated by the loss of water from the molecular ion, followed by cleavage of the propoxy group.



[Click to download full resolution via product page](#)

Caption: A plausible mass spectral fragmentation pathway for **4-propoxyphenylboronic acid**.

#### Interpretation of the Predicted Mass Spectrum

- Molecular Ion: In positive ion mode ESI-MS, the protonated molecule  $[M+H]^+$  at m/z 181.1030 would be expected. In negative ion mode, the deprotonated molecule  $[M-H]^-$  at m/z 179.0885 would be observed. High-resolution mass spectrometry can confirm the elemental composition of the molecule.
- Key Fragments:
  - Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway, leading to a peak at m/z 162.
  - Cleavage of the propyl group as a radical (loss of 43 Da) would result in a fragment at m/z 137.<sup>[9][10]</sup>
  - Further fragmentation could lead to smaller, characteristic ions.

# Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
  - Prepare a stock solution of **4-propoxyphenylboronic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL with the mobile phase.[8]
- Instrument Setup:
  - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
  - Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
  - Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).[8]
- Data Analysis:
  - Identify the molecular ion peak in the high-resolution spectrum.
  - Use the accurate mass measurement to confirm the elemental composition of the molecular ion.
  - Analyze the fragmentation pattern by examining the tandem MS (MS/MS) spectrum of the molecular ion to support the structural assignment.

## Conclusion

The comprehensive spectral analysis of **4-propoxyphenylboronic acid**, encompassing  $^1$ H NMR,  $^{13}$ C NMR, IR, and MS, provides a robust framework for the structural confirmation and

quality assessment of this important synthetic building block. While this guide has relied on scientifically-grounded predictions due to the limited availability of public experimental data, the presented interpretations and protocols offer a valuable and trustworthy resource for researchers. The detailed methodologies outlined herein are designed to be self-validating, ensuring that scientists can confidently acquire and interpret high-quality spectral data in their own laboratories. A thorough understanding and application of these spectroscopic techniques are essential for advancing research and development in organic synthesis, medicinal chemistry, and materials science.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. 4-Propoxyphenylboronic Acid | C9H13BO3 | CID 4456490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectral data of 4-propoxyphenylboronic acid (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065197#spectral-data-of-4-propoxyphenylboronic-acid-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)